3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid
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Overview
Description
3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid is an organic compound that features a fluorophenyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic Acid: This compound has a similar structure but contains a triazole ring instead of a fluorophenyl group.
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid: This compound has a pyrimidine ring instead of a pyridine ring.
Uniqueness
The presence of the fluorophenyl group in 3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid makes it unique compared to other similar compounds. This group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C18H13FN2O2 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-[[5-(3-fluorophenyl)pyridin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H13FN2O2/c19-15-5-1-3-12(9-15)14-7-8-17(20-11-14)21-16-6-2-4-13(10-16)18(22)23/h1-11H,(H,20,21)(H,22,23) |
InChI Key |
KKOXSIYMBNNBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=C2)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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